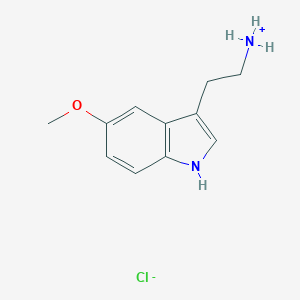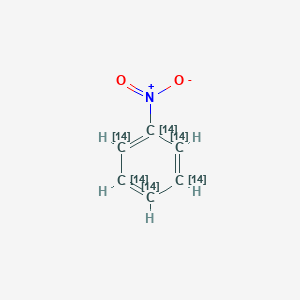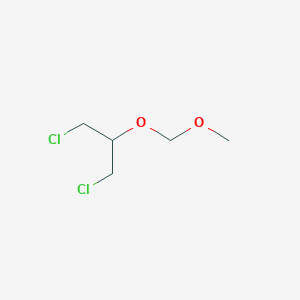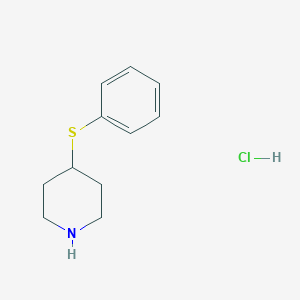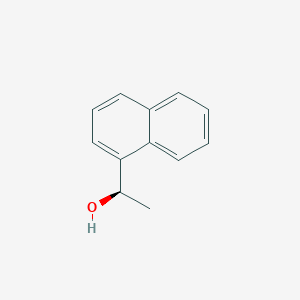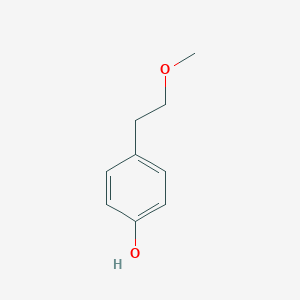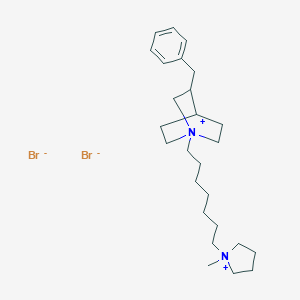
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is a chemical compound that belongs to the class of quinuclidine derivatives. It is a synthetic compound with the molecular formula C29H44Br2N2 and a molecular weight of 584.5 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. These effects are thought to be mediated by the compound's ability to inhibit acetylcholinesterase and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide is its potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be used in clinical settings.
Future Directions
There are several future directions for the research on 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to investigate its potential as a treatment for pain and inflammation. Furthermore, the toxicity of this compound needs to be further investigated to ensure its safety for clinical use.
Synthesis Methods
The synthesis of 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide involves the reaction of quinuclidine with benzyl bromide and 7-bromoheptan-1-amine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields the desired product in good yields.
Scientific Research Applications
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticholinesterase activity, making it a promising candidate for the treatment of Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
CAS RN |
19748-68-6 |
|---|---|
Molecular Formula |
C26H44Br2N2 |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
3-benzyl-1-[7-(1-methylpyrrolidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C26H44N2.2BrH/c1-27(17-10-11-18-27)16-8-3-2-4-9-19-28-20-14-25(15-21-28)26(23-28)22-24-12-6-5-7-13-24;;/h5-7,12-13,25-26H,2-4,8-11,14-23H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
JOBVHUJJKFSOGS-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Canonical SMILES |
C[N+]1(CCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
synonyms |
3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



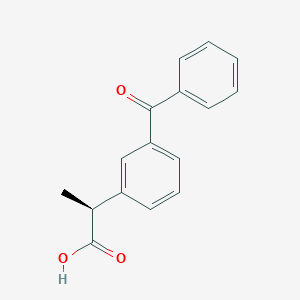
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)

